Isoxazolo[4,5-b]pyridin-3-amine
Overview
Description
Isoxazolo[4,5-b]pyridin-3-amine is a heterocyclic compound that has been extensively studied for its potential in synthesizing a variety of derivatives with significant biological activities.
Synthesis Analysis
- Isoxazolo[4,5-b]pyridin-3-amine and its derivatives are synthesized through various methods, including one-pot three-component condensation and microwave-assisted synthesis in water. These methods offer advantages like less reaction time, easy work-up, and high yields (Meena, Kumari, Khurana, & Malik, 2018).
- The compound can also be synthesized by reactions with acid halides and substituted aromatic aldehydes, producing a range of amides and Schiff bases (Poręba, Wietrzyk, & Opolski, 2002).
Scientific Research Applications
Application 1: Antifungal Agents
- Summary of Application: Isoxazolo[3,4-b]pyridin-3(1H)-one derivatives, which are structurally similar to Isoxazolo[4,5-b]pyridin-3-amine, have been studied for their antifungal properties .
- Methods of Application: The study involved investigating the retention behavior of these compounds in a human serum proteins-high-performance liquid chromatography (HSA-HPLC) system and exploring the molecular mechanism of HSA-isoxazolone interactions using a quantitative structure–retention relationship (QSRR) approach .
- Results: The study found a correlation between experimentally determined lipophilicity and computational theoretical molecular descriptors derived from Dragon 7.0 software on the affinity of isoxazolones to HSA .
Application 2: Synthesis of Isoxazolo[4,5-b]pyridine Derivatives
- Summary of Application: The synthesis of Isoxazolo[4,5-b]pyridine derivatives has been discussed in recent literature .
- Methods of Application: The synthesis of isoxazolo[4,5-b]pyridines has been achieved via two main approaches: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives .
- Results: The paper does not provide specific results or outcomes, but it does mention that isoxazolo[4,5-b]pyridines display a variety of biological activities such as antibacterial, anticancer, and antiproliferative .
Application 3: Inhibitors of Cytochrome P450 CYP17
- Summary of Application: Isoxazolo[4,5-b]pyridine derivatives have been studied as inhibitors of cytochrome P450 CYP17 . This enzyme is responsible for the biosynthesis of precursors of both androgens and estrogen .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes are not provided in the source .
Application 4: Synthesis of Isoxazolo[3,4-b]pyridin-3(1H)-one
- Summary of Application: Isoxazolo[3,4-b]pyridin-3(1H)-one, which is structurally similar to Isoxazolo[4,5-b]pyridin-3-amine, has been synthesized .
- Methods of Application: The compound gave isoxazolo[3,4-b]pyridin-3(1H)-ones on acetylation, benzoylation, and bromination .
- Results: The structures of the compounds were confirmed by their conversion into known products .
Application 5: Synthesis of Ethyl 6-Amino-3-Methyl-1,4-Diphenyl-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate
- Summary of Application: The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .
- Methods of Application: The synthesis was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1), and aniline .
- Results: The specific results or outcomes are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
[1,2]oxazolo[4,5-b]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDOHNLYFBVMMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NO2)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552564 | |
Record name | [1,2]Oxazolo[4,5-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazolo[4,5-b]pyridin-3-amine | |
CAS RN |
114080-93-2 | |
Record name | [1,2]Oxazolo[4,5-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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